6,8-dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
6,8-dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide, commonly known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCF is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of molecules structurally related to "6,8-dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide" involves the formation of carboxamide groups bonded to furan rings and heterocyclic groups through extensive hydrogen-bonding interactions. For example, the synthesis of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide demonstrates the complex intermolecular interactions possible within this family of compounds (Zhao & Zhou, 2009).
Antimicrobial Activity
Compounds derived from chromonyl-2(3H)-furanone, including those similar in structure to "6,8-dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide", have shown promising antimicrobial activities. Their ability to form N-heterocycles and exhibit significant in vitro antibacterial and antifungal activities has been explored, indicating their potential in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
Material Science Applications
In material science, derivatives of 2-oxo-2H-chromene-3-carboxamide have been used in the synthesis of aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibit good thermal properties, solubility in a range of solvents, and potential for use in high-performance materials due to their photosensitive crosslinking capabilities (Nechifor, 2009).
Enzymatic Polymerization
The compound furan-2,5-dicarboxylic acid (FDCA), related to the furan components in "6,8-dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide", has been explored as a sustainable alternative to polyphthalamides in the production of furanic-aliphatic polyamides through enzymatic polymerization. This process highlights the environmental benefits and the potential of furan derivatives in creating high-performance, sustainable materials (Jiang et al., 2015).
Photovoltaic and Electronic Applications
The electronic properties of furan derivatives have also been investigated, with studies on the synthesis, DFT band structure calculations, optical and photoelectrical characterizations of furan-chromene compounds. These compounds exhibit potential in optoelectronic device applications due to their unique electronic absorption spectra and photoluminescence properties (Ibrahim et al., 2017).
properties
IUPAC Name |
6,8-dichloro-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO4/c16-9-4-8-5-11(15(20)22-13(8)12(17)6-9)14(19)18-7-10-2-1-3-21-10/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIDGUZNSRZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide |
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